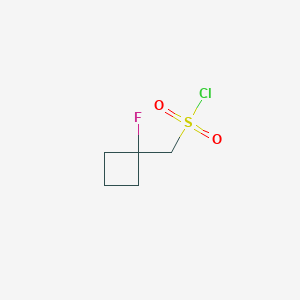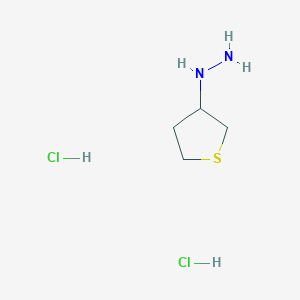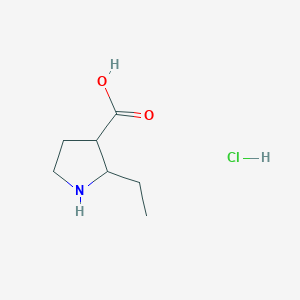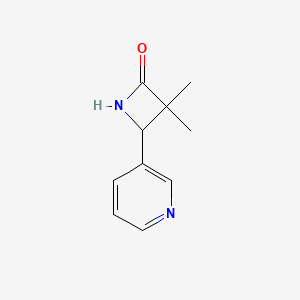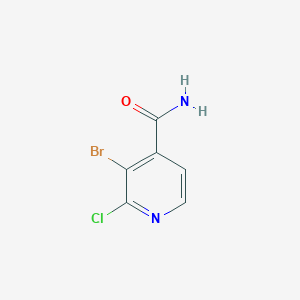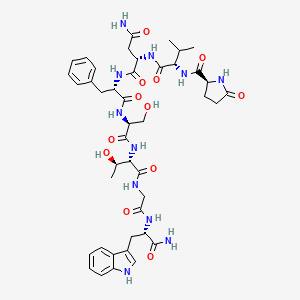
Adipokinetisches Hormon (Gryllus bimaculatus)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipokinetic Hormone G (Gryllus bimaculatus) is a useful research compound. Its molecular formula is C43H57N11O12 and its molecular weight is 920 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adipokinetic Hormone G (Gryllus bimaculatus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adipokinetic Hormone G (Gryllus bimaculatus) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Regulierung des Ernährungszustands
Adipokinetisches Hormon (AKH) ist ein Peptidhormon, das den Ernährungszustand bei Insekten reguliert, indem es die Mobilisierung von Lipiden unterstützt . Es spielt eine entscheidende Rolle bei der Aufrechterhaltung des Energiegleichgewichts im Körper des Insekts .
Kontrolle der Fressfrequenz
Eine Studie ergab, dass die Manipulation der AKH-Signalgebung beim Zweifleck-Grillen, Gryllus bimaculatus, seine Fressfrequenz beeinflusste . Die Herunterregulierung des AKH-Rezeptors erhöhte die Fressfrequenz, veränderte aber die Mahlzeitdauer nicht .
Verbesserung der Hungerresistenz
Die gleiche Studie ergab auch, dass die Herunterregulierung des AKH-Rezeptors die Resistenz des Grillen gegen Hunger verstärkte . Dies deutet darauf hin, dass AKH verwendet werden könnte, um die Fähigkeit eines Insekts zu manipulieren, Hungerperioden zu überstehen .
Modulation des Lipidspiegels
Es wurde festgestellt, dass die AKH-Signalgebung die Lipidspiegel in der Hämolymphe moduliert, der Flüssigkeit, die dem Blut bei Insekten entspricht . Die Herunterregulierung des AKH-Rezeptors verringerte den Lipidspiegel in der Hämolymphe .
5. Bestimmung der Präferenz für Fettsäuren in der Nahrung AKH-Signalgebung bestimmt die Präferenz für Fettsäuren in der Nahrung durch die Aufrechterhaltung der Fettsäurezusammensetzung in der Hämolymphe des Grillen Gryllus bimaculatus . Die Herunterregulierung des AKH-Rezeptors erhöht die Präferenz für ungesättigte Fettsäuren signifikant .
Energiemobilisierung
AKH spielt eine Rolle bei der Bereitstellung der benötigten Energie, indem es Lipide und Kohlenhydrate aus dem Fettkörper in die Hämolymphe freisetzt . Diese Energiemobilisierung ist in verschiedenen Situationen entscheidend, beispielsweise für einen langen Flug von wandernden Insekten .
Wirkmechanismus
The Adipokinetic Hormone G (Gryllus bimaculatus), also known as pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH2, is a peptide hormone that plays a crucial role in energy homeostasis in insects .
Target of Action
The primary target of this hormone is the fat body in insects . The fat body is an organ similar to the liver in vertebrates and is responsible for storing and mobilizing nutrients .
Mode of Action
The hormone interacts with its target, the fat body, by binding to its receptor, the Adipokinetic Hormone Receptor . This interaction triggers the mobilization of lipids and carbohydrates from the fat body into the hemolymph, which is the insect equivalent of blood .
Biochemical Pathways
The hormone affects the lipid and carbohydrate metabolic pathways. It promotes the conversion of triacylglycerol (TAG) to diacylglycerol (DAG) and fatty acids in the fat body . This process is crucial for maintaining metabolic states and multiple biological processes in insects .
Pharmacokinetics
It is known that the hormone is synthesized and released from the corpora cardiaca, a part of the insect brain . After release, it binds to its receptor in the fat body, triggering the mobilization of nutrients .
Result of Action
The action of the hormone results in elevated levels of carbohydrates and lipids in the hemolymph . This provides the necessary energy for various high-energy activities in insects, such as flight and locomotion . Additionally, it has been observed that the hormone can reduce food intake significantly .
Action Environment
The action of this hormone can be influenced by various environmental factors. For instance, during periods of high-energy demand (such as flight), the hormone’s action can be more pronounced . .
Biochemische Analyse
Biochemical Properties
Adipokinetic Hormone G (Gryllus bimaculatus) is primarily produced by neuroendocrine cells in the corpora cardiaca, a gland associated with the insect brain. This hormone interacts with several enzymes and proteins to exert its effects. One of the key interactions is with hormone-sensitive lipase, which is responsible for hydrolyzing triacylglycerol into diacylglycerol and fatty acids . Additionally, Adipokinetic Hormone G binds to its receptor, a G protein-coupled receptor, on the fat body cells, triggering a cascade of intracellular signaling events that lead to the mobilization of stored lipids and carbohydrates .
Cellular Effects
Adipokinetic Hormone G (Gryllus bimaculatus) has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hormone increases the levels of carbohydrates and lipids in the hemolymph, the insect equivalent of blood, by promoting the release of these nutrients from the fat body . This process is crucial for providing energy during periods of high demand, such as flight or prolonged activity. Additionally, Adipokinetic Hormone G reduces food intake by signaling satiety to the insect’s central nervous system .
Molecular Mechanism
The molecular mechanism of Adipokinetic Hormone G (Gryllus bimaculatus) involves binding to its receptor on the fat body cells, which activates a G protein-coupled receptor signaling pathway . This activation leads to the production of cyclic AMP (cAMP), a secondary messenger that activates protein kinase A (PKA). PKA then phosphorylates hormone-sensitive lipase, enhancing its activity and promoting the breakdown of triacylglycerol into diacylglycerol and fatty acids . These fatty acids are then released into the hemolymph, providing a readily available energy source for the insect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adipokinetic Hormone G (Gryllus bimaculatus) have been observed to change over time. The hormone’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the hormone can maintain elevated levels of hemolymph carbohydrates and lipids for several hours after injection . Prolonged exposure to the hormone can lead to desensitization of its receptor, reducing its effectiveness over time . Additionally, the hormone’s impact on feeding behavior and energy homeostasis can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Adipokinetic Hormone G (Gryllus bimaculatus) vary with different dosages in animal models. Low doses of the hormone can effectively mobilize lipids and carbohydrates without causing adverse effects . Higher doses can lead to toxic effects, such as excessive lipid mobilization and depletion of energy reserves . Threshold effects have been observed, where a minimum dose is required to elicit a significant response, and doses above this threshold result in a dose-dependent increase in the hormone’s effects .
Metabolic Pathways
Adipokinetic Hormone G (Gryllus bimaculatus) is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. The hormone interacts with enzymes such as hormone-sensitive lipase and glycogen phosphorylase to promote the breakdown of stored nutrients . This process increases the levels of diacylglycerol, fatty acids, and glucose in the hemolymph, which are then utilized as energy sources by the insect . The hormone also influences metabolic flux by regulating the balance between lipid and carbohydrate utilization .
Transport and Distribution
Adipokinetic Hormone G (Gryllus bimaculatus) is transported and distributed within cells and tissues through the hemolymph. The hormone binds to specific transporters and binding proteins, such as lipophorin, which facilitate its movement to target tissues . Once bound to its receptor on the fat body cells, the hormone’s effects are localized to these cells, promoting the release of stored nutrients into the hemolymph . The hormone’s distribution is also influenced by its interaction with other proteins and transporters that regulate its localization and accumulation within the insect’s body .
Subcellular Localization
The subcellular localization of Adipokinetic Hormone G (Gryllus bimaculatus) is primarily within the neuroendocrine cells of the corpora cardiaca, where it is synthesized and stored . Upon release, the hormone binds to its receptor on the fat body cells, initiating a signaling cascade that leads to the mobilization of stored nutrients . The hormone’s activity and function are influenced by post-translational modifications, such as phosphorylation, which regulate its stability and interaction with other biomolecules . Additionally, targeting signals within the hormone’s structure direct it to specific compartments or organelles within the cells, ensuring its proper localization and function .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFDDGDBQYNXBK-OCVFHUKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCC(=O)N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N11O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary function of Adipokinetic Hormone G (Grb-AKH) in insects, and how does its structure relate to this function?
A1: Adipokinetic Hormone G (Grb-AKH) is a key regulator of energy metabolism in insects. It primarily functions by mobilizing stored lipids from the fat body, releasing them into the hemolymph for energy utilization by flight muscles or other tissues during periods of high energy demand. [, ] This is achieved through its interaction with specific receptors on fat body cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
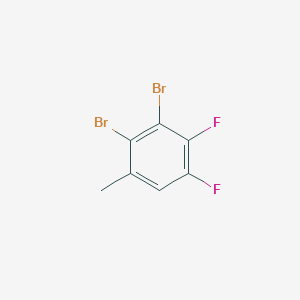
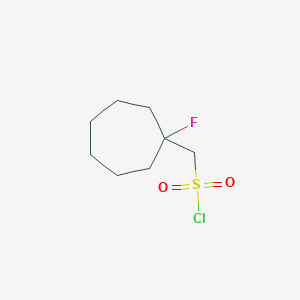
![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)
